7-Deazaguanosine
CAS No.: 62160-23-0
VCID: VC0017050
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 7-Deazaguanosine is a naturally occurring nucleoside analog and a low-energy analog of guanosine . Its molecular formula is C11H14N4O5 and its molecular weight is 282.25 g/mol . It is also known by other names, including 62160-23-0 and 2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one . 7-Deazaguanosine has a role in DNA modification . In bacteria, an enzyme uses 7-cyano-7-deazaguanine to produce 7-deazaguanine-modified tRNA . Related compounds include 5-Aza-7-deazaguanine, an isomer of guanine used as a nucleobase of hachimoji DNA . Another related compound is 7-Cyano-7-deazaguanosine, a purine nucleoside analogue with antitumor activity . |
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CAS No. | 62160-23-0 |
Product Name | 7-Deazaguanosine |
Molecular Formula | C11H14N4O5 |
Molecular Weight | 282.25 g/mol |
IUPAC Name | 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 |
Standard InChIKey | JRYMOPZHXMVHTA-DAGMQNCNSA-N |
SMILES | C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Canonical SMILES | C1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O |
Synonyms | 2-Amino-7-(ß-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; |
PubChem Compound | 135410907 |
Last Modified | Sep 15 2023 |
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